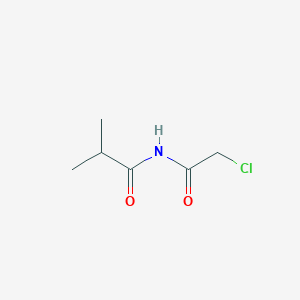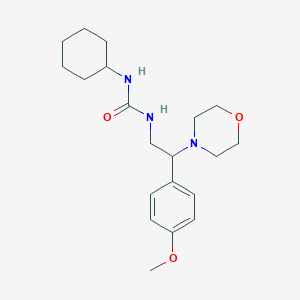
5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one: is a heterocyclic compound that contains both pyridine and pyridazinone moieties
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is used as a building block in organic synthesis to create more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine: It can be used as a scaffold for designing molecules with antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of 5-bromo-2,3-diaminopyridine with suitable reagents under controlled conditions. One common method involves the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde to form the corresponding imidazo[4,5-b]pyridine derivative . This reaction is usually carried out under phase transfer catalysis conditions, which allows for the isolation of regioisomeric compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic structures.
Common Reagents and Conditions:
Suzuki Cross-Coupling Reaction: Palladium-catalyzed reactions with arylboronic acids.
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Pyridazinones: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Condensed Heterocycles: Formed through condensation reactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid: This compound shares a similar pyridine moiety but differs in the presence of a pyrazole ring and a carboxylic acid group.
5-Bromo-2-methylpyridin-3-amine: This compound has a similar bromopyridine structure but lacks the pyridazinone moiety.
Uniqueness: 5-Bromo-2-(pyridin-2-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of pyridine and pyridazinone rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-2-pyridin-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-9(14)13(12-6-7)8-3-1-2-4-11-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVECMXYIDUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2360790.png)

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)


![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)

![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)
![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2360806.png)


![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)
